The compound is primarily sourced from chemical databases such as PubChem and Guide to Pharmacology, where it is documented for its biological activity as a modulator of adenosine receptor activity. Specifically, it acts as a dual adenosine A1 receptor inverse agonist and A2A/A2B receptor antagonist .
The synthesis of 4-bromo-10-(3-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione typically involves multi-step organic reactions that include:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 4-bromo-10-(3-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione can be characterized by:
The stereochemistry and spatial arrangement of atoms can significantly influence its biological activity.
This compound participates in various chemical reactions typical for diazatricyclo compounds:
These reactions are essential for modifying the compound to enhance its efficacy or reduce toxicity.
The mechanism of action for 4-bromo-10-(3-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione primarily involves:
Quantitative data regarding binding affinities and functional assays provide insights into its pharmacodynamics.
The physical and chemical properties of this compound include:
These properties are critical for determining suitable applications in research and pharmaceutical development.
The scientific applications of 4-bromo-10-(3-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione include:
Research continues to explore its full potential in various scientific domains.
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 15209-11-7